2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol
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Overview
Description
2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a dimethylphenyl group attached to an amino propane-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,6-dimethylbenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the dimethylphenyl group.
2-Methyl-1,3-propanediol: Similar backbone but without the amino group and dimethylphenyl group.
Uniqueness
2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-9-4-3-5-10(2)12(9)6-13-11(7-14)8-15/h3-5,11,13-15H,6-8H2,1-2H3 |
InChI Key |
OAZOWIFTGMWQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC(CO)CO |
Origin of Product |
United States |
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